molecular formula C18H18N4O5 B1596494 2-[(4-Methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide CAS No. 6371-96-6

2-[(4-Methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide

Cat. No.: B1596494
CAS No.: 6371-96-6
M. Wt: 370.4 g/mol
InChI Key: FNFZZQUKYRHMTI-UHFFFAOYSA-N
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Description

Pigment Orange 1 is an organic compound widely used as a colorant in various industries. It is known for its vibrant orange hue and is commonly used in applications such as paints, inks, plastics, and textiles. The compound is valued for its stability, lightfastness, and resistance to various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pigment Orange 1 can be synthesized through a series of chemical reactions involving aromatic compounds. One common method involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically include acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of Pigment Orange 1 involves large-scale chemical processes. The raw materials are subjected to precise reaction conditions, including temperature control, pH adjustments, and the use of solvents to facilitate the reactions. The final product is then purified, dried, and processed into a fine powder suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Pigment Orange 1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can alter the chemical structure of Pigment Orange 1, affecting its stability and color.

    Substitution: Various substitution reactions can occur, where functional groups on the aromatic ring are replaced with other groups, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinones, while reduction can lead to the formation of amines or other reduced derivatives .

Scientific Research Applications

Pigment Orange 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Pigment Orange 1 exerts its effects involves its interaction with light and other chemical compounds. The compound’s color is due to its ability to absorb specific wavelengths of light, which is a result of its conjugated double-bond system. This interaction with light is crucial for its use as a colorant. Additionally, Pigment Orange 1 can interact with other molecules through various chemical reactions, influencing its stability and color properties .

Comparison with Similar Compounds

Pigment Orange 1 can be compared with other similar compounds, such as:

    Pigment Orange 5: Known for its slightly different hue and chemical properties.

    Pigment Orange 36: Offers better lightfastness and stability in certain applications.

    Pigment Orange 64: Used in specific industrial applications due to its unique properties.

Uniqueness: Pigment Orange 1 is unique due to its specific shade of orange, stability, and versatility in various applications. Its ability to undergo multiple chemical reactions while maintaining its color properties makes it a valuable compound in both research and industry .

Properties

IUPAC Name

2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-11-6-4-5-7-14(11)19-18(24)17(12(2)23)21-20-15-9-8-13(27-3)10-16(15)22(25)26/h4-10,17H,1-3H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFZZQUKYRHMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863770
Record name Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6371-96-6
Record name Pigment Orange 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6371-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Pigment Orange 1
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pigment orange 1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17265
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Record name Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxo-
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Record name Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.274
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide
Reactant of Route 5
2-[(4-Methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide
Reactant of Route 6
2-[(4-Methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide

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